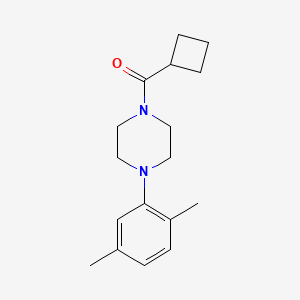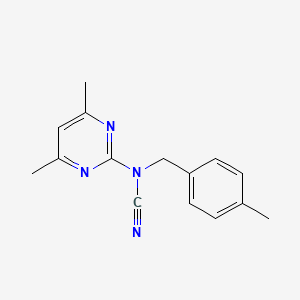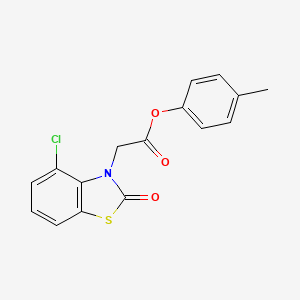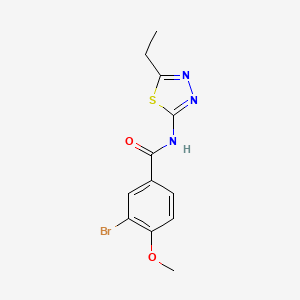
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CPP is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in learning and memory. By blocking the NMDA receptor, 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine can modulate the activity of other neurotransmitters such as dopamine and serotonin, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it an ideal tool for studying the role of the NMDA receptor in various neurological disorders. However, one of the limitations of using 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine in scientific research. One of the most promising areas is the development of new drugs for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine can also be used as a tool for studying the role of the NMDA receptor in various neurological disorders. Additionally, more studies are needed to determine the long-term effects of 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine on the brain and its potential side effects.
Conclusion:
In conclusion, 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its unique properties. It has been extensively studied for its potential use in various scientific research applications, including the treatment of various neurological disorders. 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, leading to its anxiolytic and antidepressant effects. While 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. There are several future directions for the use of 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine in scientific research, including the development of new drugs for the treatment of various neurological disorders and the study of the role of the NMDA receptor in these disorders.
Synthesemethoden
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using a variety of methods, but the most commonly used method is the reaction of 1-(cyclobutylcarbonyl)piperazine with 2,5-dimethylphenylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has been used in various scientific research applications due to its unique properties. It has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for these disorders.
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13-6-7-14(2)16(12-13)18-8-10-19(11-9-18)17(20)15-4-3-5-15/h6-7,12,15H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPKYLXIPLAEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cyclobutyl-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)


![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)


![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)
